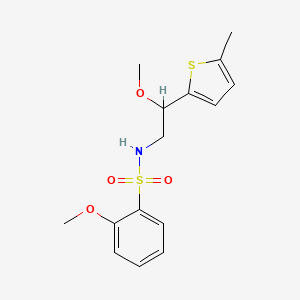

2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The thiophene ring could be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a methoxyethyl group, which is further attached to a 5-methylthiophen-2-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo substitution reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the thiophene ring could contribute to its aromaticity .Applications De Recherche Scientifique

- Hindered Amine Motifs : This compound serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Specifically, it is valuable for preparing drug candidates containing hindered amine motifs. These motifs play a crucial role in enhancing drug stability, metabolic resistance, and pharmacokinetics .

- Field-Effect Transistors (FETs) : Researchers have explored arylenediimide-thiophene derivatives, including compounds related to our target molecule, for use in organic n-channel FETs. These materials exhibit promising electronic properties and can contribute to the development of efficient organic electronic devices .

- Structurally Distinct Screening Compounds : The compound, along with over 80 other sterically hindered secondary amines, provides structurally distinct screening compounds. These molecules are valuable for high-throughput screening in drug discovery and chemical biology research .

- Innovative Hydroamination Method : The synthesis of this hindered amine involves an innovative hydroamination method. Researchers have successfully accessed it via a recent publication reported by Baran and coworkers. Understanding such synthetic routes contributes to expanding the toolbox of synthetic chemists .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Screening Compounds

Synthetic Chemistry and Hydroamination Methods

Mécanisme D'action

Target of Action

The primary targets of the compound “2-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide” are currently unknown. This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s often used in the preparation of drug candidates containing hindered amine motifs .

Biochemical Pathways

Compounds with similar structures have been found to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Compounds with similar structures have shown diverse biological activities . The compound’s unique structure could potentially lead to a variety of molecular and cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-8-9-14(21-11)13(20-3)10-16-22(17,18)15-7-5-4-6-12(15)19-2/h4-9,13,16H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWZLDXEUMXTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2424495.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424498.png)

![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)

![4-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B2424504.png)

![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)